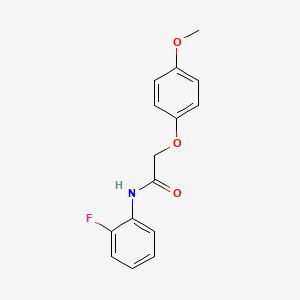

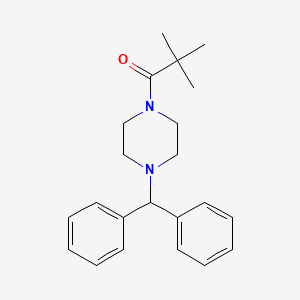

![molecular formula C18H16N2O3S B5569050 5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 6313-68-4](/img/structure/B5569050.png)

5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves base-catalyzed cyclocondensation reactions. For example, Nagarajaiah and Begum (2015) synthesized related compounds through the base-catalyzed cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate, characterized by IR, 1H NMR, 13C NMR spectra, and elemental analysis, with structures confirmed by single crystal X-ray diffraction [Nagarajaiah & Begum, 2015].

Molecular Structure Analysis

The molecular structure of such compounds is often determined by sophisticated techniques like single crystal X-ray diffraction. The crystal structure is known to be stabilized by various weak interactions like O–H…N, C–H…O, C–H…π, and π…π [Nagarajaiah & Begum, 2015].

Scientific Research Applications

Synthesis and Characterization Techniques

The synthesis of related compounds often involves cyclocondensation reactions, base-catalyzed processes, and multi-component reactions, highlighting the importance of synthetic chemistry in generating novel compounds for further application in various scientific domains. For instance, the base-catalyzed cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate is a notable method for synthesizing thiazolopyrimidine derivatives with potential biological activities (H. Nagarajaiah & N. Begum, 2015). These methodologies offer pathways to create complex molecular architectures, which are essential for the discovery of new drugs and materials.

Pharmaceutical Applications

The structural analogs of the given compound have shown potential in drug discovery, particularly as anti-inflammatory and analgesic agents. Research on novel heterocyclic compounds derived from similar frameworks demonstrates significant COX-1/COX-2 inhibitory activity, with promising analgesic and anti-inflammatory effects, highlighting the therapeutic potential of such molecules (A. Abu‐Hashem, S. Al-Hussain & M. Zaki, 2020).

Anticancer Activities

Explorations into the anticancer properties of related compounds have identified several with significant antiproliferative activity against various cancer cell lines. This indicates a promising avenue for the development of new chemotherapeutic agents based on structural modifications of such compounds (A. M. El-Naggar, A. Khalil, Hala M. Zeidan & W. El-Sayed, 2018).

Material Science Applications

The research extends beyond pharmaceuticals, with some derivatives being investigated for their utility in material science, such as in the synthesis of organic electronics or as components in molecular solids with specific hydrogen-bonding arrangements. This demonstrates the compound's potential utility in creating materials with novel properties for electronic and photonic applications (Y. Zong, Hui Shao, Y. Pang, Debao Wang, Kang Liu & Lei Wang, 2016).

properties

IUPAC Name |

5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-19-16(21)14(17(22)20(2)18(19)24)10-11-8-9-15(23-3)13-7-5-4-6-12(11)13/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORSFYVMBCAERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)C(=O)N(C1=S)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350158 |

Source

|

| Record name | ST052628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6313-68-4 |

Source

|

| Record name | ST052628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)

![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)

![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)